4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine
Description
4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine (hereafter referred to as the target compound) is a piperidine derivative functionalized with a 1,2,4-triazole ring substituted at positions 3 and 5 with methyl and isopropyl groups, respectively.
Properties
CAS No. |
917807-13-7 |
|---|---|
Molecular Formula |
C11H20N4 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(3-methyl-5-propan-2-yl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-9(3)14-15(11)10-4-6-12-7-5-10/h8,10,12H,4-7H2,1-3H3 |
InChI Key |
YEUDHSKRBKDKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(C)C)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(3-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl)ethanone with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated derivatives of 4-[3-Methyl-
Biological Activity
4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine is with a molecular weight of 220.31 g/mol. The compound features a piperidine ring substituted with a triazole moiety that enhances its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of piperidine derivatives containing triazole groups. For instance, several derivatives have been synthesized and tested against Candida auris, a significant fungal pathogen resistant to many antifungal agents. In one study, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, indicating strong antifungal activity .
The antifungal mechanism involves disrupting the plasma membrane of fungal cells and inducing apoptosis. The compounds were found to cause cell cycle arrest in the S-phase, leading to cell death . This mechanism is crucial as it offers an alternative approach to combat resistant strains of fungi.
Therapeutic Applications
Beyond antifungal activity, triazole derivatives have shown promise in various therapeutic areas:
- Antimicrobial : Triazoles are known for their broad-spectrum antimicrobial properties.
- Antitumor : Some studies suggest that modifications in the triazole structure can lead to compounds with anticancer effects by inhibiting specific enzymes involved in tumor growth .
Case Study 1: Antifungal Efficacy
A study synthesized six novel piperidine-based triazole derivatives and tested them against C. auris. The results indicated that compounds pta1, pta2, and pta3 exhibited significant antifungal properties with low toxicity profiles .
Case Study 2: Antitumor Potential
Research has identified piperidine derivatives as inhibitors of Class I PI3-kinase enzymes, which are implicated in cancer progression. These compounds demonstrated robust effects on serum biomarkers associated with tumor growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methyl-5-(propan-2-yl)-triazole | Triazole ring with methyl and isopropyl groups | Antifungal, Antitumor |
| Piperidine-based triazole derivatives | Piperidine ring attached to triazole | Antifungal against C. auris |
| 1-(1,3,5-triazin-2-yl)piperidine | Triazine ring substitution | Inhibitor of soluble epoxide hydrolase |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molar mass of the target compound is inferred from structural similarity to .
Key Observations
Substituent Position and Electronic Effects: The target compound and the analogue from share the same molecular formula but differ in triazole substitution. The phenyl-substituted compound introduces aromatic bulk, which could enhance interactions with hydrophobic enzyme pockets but may reduce solubility in its free base form (mitigated by hydrochloride salt formation).
Physicochemical Properties :
- The isopropyl group in the target compound and increases lipophilicity (predicted logP ~2.5–3.0), favoring membrane permeability and blood-brain barrier penetration.
- The pyrazole-isoxazole derivative has a lower logP (~1.5–2.0) due to the polar oxygen atom in isoxazole, suggesting improved aqueous solubility but reduced passive diffusion.
Synthetic and Functional Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
